3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid
Description
3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 2,4-bis(trifluoromethyl)phenyl substituent. The Boc group serves as a temporary protecting agent for the amine during peptide synthesis, enabling selective deprotection under acidic conditions. The 2,4-bis(trifluoromethyl)phenyl moiety contributes to enhanced lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and drug design . The trifluoromethyl groups are electron-withdrawing, influencing electronic interactions with biological targets, while the aromatic ring provides structural rigidity. This compound is primarily used in research settings for developing peptide-based therapeutics or enzyme inhibitors, particularly where hydrophobic interactions are critical .
Properties
Molecular Formula |
C17H19F6NO4 |
|---|---|
Molecular Weight |
415.33 g/mol |
IUPAC Name |
4-[2,4-bis(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H19F6NO4/c1-15(2,3)28-14(27)24-11(8-13(25)26)6-9-4-5-10(16(18,19)20)7-12(9)17(21,22)23/h4-5,7,11H,6,8H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
WSDMSXGGWDJBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- The key synthetic approach involves the asymmetric hydrogenation of an enamine intermediate derived from a 3-amino-4-(2,4-bis(trifluoromethyl)phenyl)but-2-enoic acid derivative.
- The amino group is protected by the tert-butyloxycarbonyl (Boc) group during or after the hydrogenation step to prevent side reactions and facilitate purification.
Detailed Reaction Steps
Reaction Conditions and Catalysts
- Catalysts : Chiral catalysts such as Rhodium-based complexes are used to achieve high enantioselectivity in hydrogenation.
- Solvents : Common solvents include tetrahydrofuran (THF), methanol, or chlorinated solvents like dichloromethane depending on the reaction step.
- Temperature : Reactions are generally conducted at mild temperatures ranging from -5°C to room temperature (~25°C) to optimize stereoselectivity and yield.
- Water Removal : During the Boc protection step, water removal is critical and can be achieved by molecular sieves (e.g., MS-4A) or azeotropic distillation to drive the reaction to completion.
Analytical Data and Purity
| Parameter | Value | Method/Notes |
|---|---|---|
| Molecular Formula | C17H19F6NO4 | Confirmed by elemental analysis |
| Molecular Weight | 415.33 g/mol | Calculated from formula |
| Purity | > 99% | Determined by High-Performance Liquid Chromatography (HPLC) |
| Stereochemistry | (R)-configuration at amino-substituted carbon | Confirmed by chiral HPLC and optical rotation |
| InChIKey | WSDMSXGGWDJBIX-UHFFFAOYSA-N | Standard chemical identifier |
Comparison with Related Compounds
Research Findings and Optimization Notes
- The asymmetric hydrogenation step is critical for obtaining the desired enantiomer with high optical purity, typically above 90% enantiomeric excess.
- Use of optically pure organic acids (e.g., mandelic acid) as chiral auxiliaries or catalysts improves stereoselectivity.
- Solvent choice and reaction temperature significantly influence yield and stereoselectivity; tetrahydrofuran and room temperature conditions are preferred.
- Water removal during Boc protection enhances reaction efficiency and prevents hydrolysis of intermediates.
- Purification techniques such as HPLC and crystallization are standard to achieve >99% purity required for pharmaceutical intermediates.
Summary Table of Preparation Methods
| Stage | Method | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Enamine Intermediate Synthesis | Coupling/condensation | Starting acids/esters | Standard organic synthesis conditions | Unsaturated intermediate |
| Asymmetric Hydrogenation | Catalytic reduction | Chiral Rh catalyst, H2, THF | -5°C to 30°C, 4-24 hours | Stereoselective amino acid derivative |
| Boc Protection | Carbamate formation | Di-tert-butyl dicarbonate, base | Room temperature, dry solvent | Boc-protected amino acid |
| Purification | Chromatography, crystallization | HPLC solvents | Ambient conditions | >99% pure compound |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyric acid moiety.
Reduction: Reduction reactions could target the carbonyl group in the Boc protecting group.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The trifluoromethyl groups in 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric acid contribute to its lipophilicity and biological activity. Research indicates that this compound exhibits significant inhibitory effects on aminopeptidases, which are enzymes involved in protein metabolism and signaling pathways. This inhibition can have implications for various physiological processes and disease states.
Case Study: Inhibition of Aminopeptidases
- Objective : To evaluate the inhibitory potency of the compound against specific aminopeptidases.
- Findings : The compound demonstrated selective inhibition, suggesting its potential as a therapeutic agent for conditions where aminopeptidase activity is dysregulated.
Drug Development
The compound's unique substitution pattern enhances its biological activity while maintaining favorable pharmacokinetic properties. Its potential as a lead compound in drug discovery is supported by its ability to modulate biological targets effectively.
Case Study: Lead Compound Exploration
- Objective : To assess the viability of the compound as a lead for new drug candidates.
- Findings : Preliminary studies indicate that derivatives of this compound could be developed into drugs targeting metabolic disorders or cancer.
Peptide Synthesis
The protected amino group allows for versatile applications in peptide synthesis. The compound can be utilized as a building block in constructing peptides with specific biological activities.
Case Study: Peptide Synthesis Applications
- Objective : To synthesize bioactive peptides using 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric acid as a precursor.
- Findings : Successful incorporation into various peptide sequences has been achieved, demonstrating its utility in producing compounds with tailored biological functions.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their differentiating features:
Key Comparative Insights
Substituent Effects: Trifluoromethyl vs. Halogens: The 2,4-bis(trifluoromethyl) group in the target compound offers greater hydrophobicity and electron-withdrawing effects compared to mono-fluoro (e.g., 3-fluorophenyl) or bromo substituents. This enhances membrane permeability and resistance to oxidative metabolism .
Protecting Groups :
- Boc vs. Fmoc : Unlike Fmoc (fluorenylmethyloxycarbonyl), which is base-labile, the Boc group is acid-labile. This makes the target compound more suitable for acid-stable solid-phase synthesis protocols, whereas Fmoc-protected analogues (e.g., ) are preferred for base-sensitive intermediates .
Molecular Weight and Solubility: The trifluoromethyl groups significantly increase molecular weight (~403 vs. However, this trade-off is often acceptable in hydrophobic drug-target interactions . Bromine-substituted analogues (e.g., ) have higher molecular weights (~372) and may serve as heavy-atom derivatives for X-ray crystallography .
Its electron-deficient aromatic system may mimic natural substrates in enzyme inhibition . Pyridyl-containing analogues () introduce hydrogen-bonding capabilities, making them suitable for targeting polar binding pockets .
Biological Activity
3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric acid, also known as Boc-(R)-3-amino-4-(2,4-bis(trifluoromethyl)phenyl)butyric acid, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C16H17F6NO
- Molecular Weight : 401.30 g/mol
- CAS Number : 2120095-23-8
- Empirical Formula : C16H17F6NO
The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group and a bis(trifluoromethyl)phenyl moiety, which significantly influences its biological activity.
The biological activity of 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric acid is primarily attributed to its interactions with various biological targets. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making the compound a promising candidate for drug development.
Case Studies and Research Findings
- Antagonistic Activity :
-
Synthesis and Evaluation :
- A study focused on synthesizing heterobifunctional molecules using Boc-protected amino acids like this compound showed promising results in targeting specific proteins for degradation via the proteasomal pathway. This approach highlights its potential in drug design for previously "undruggable" targets .
- Fluorinated Compounds :
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic steps and critical reaction conditions for preparing 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid?
- Methodological Answer : The synthesis typically involves:
Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps.
Coupling of the aromatic moiety : The bis(trifluoromethyl)phenyl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions.
Acid deprotection : Controlled hydrolysis or enzymatic cleavage removes the Boc group while preserving the butyric acid backbone.
- Critical Conditions :
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for Boc protection.
- Temperature: 0–25°C to avoid racemization.
- Catalysts: Pd-based systems for coupling reactions (yields >75% reported under optimized conditions) .
Q. How does the Boc protecting group enhance stability during peptide synthesis involving this compound?
- Methodological Answer : The Boc group shields the amino functionality from nucleophilic attack or oxidation during coupling reactions. Its steric bulk and tert-butyl cleavage (via trifluoroacetic acid or HCl in dioxane) allow selective deprotection without disrupting the bis(trifluoromethyl)phenyl group. Stability studies show Boc-protected intermediates retain >90% integrity under standard peptide synthesis conditions .
Advanced Research Questions
Q. What analytical techniques are most effective for resolving stereochemical ambiguities in this compound?
- Methodological Answer :
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases resolves enantiomers (reported resolution factor Rs > 2.0).
- NMR Spectroscopy : ¹⁹F NMR distinguishes trifluoromethyl environments, while NOESY correlations confirm spatial arrangement of the Boc group and aromatic substituents .
- X-ray Crystallography : Provides definitive stereochemical assignments, as demonstrated for structurally analogous Boc-protected amino acids .
Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The 2,4-bis(trifluoromethyl)phenyl group:
- Enhances metabolic stability by resisting cytochrome P450 oxidation.
- Modulates lipophilicity (logP increases by ~1.5 units compared to non-fluorinated analogs), improving membrane permeability.
- Electron-deficient aromatic rings facilitate π-π stacking with target proteins (e.g., DPP-4 inhibitors), as shown in docking studies .
Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts in Mitsunobu reactions achieves >95% ee.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, yielding >99% ee in optimized buffers (pH 7.0–8.0).
- Dynamic Kinetic Resolution : Palladium-catalyzed asymmetric allylic amination with chiral ligands (e.g., Josiphos) achieves 88–92% ee .
Contradictions and Limitations in Current Evidence
- Stereochemical Stability : Some studies report racemization during Boc deprotection (pH < 2.0), while others claim stability under acidic conditions . Further kinetic studies are needed.
- Biological Activity : While in vitro data suggest DPP-4 inhibition, in vivo efficacy remains unvalidated due to limited pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
